4-(Carboxymethyl)-3-nitrobenzoic acid
Overview
Description
Carboxymethyl derivatives, like “4-(Carboxymethyl)-3-nitrobenzoic acid”, are typically obtained by carboxymethylation of compounds1. They often exhibit good water solubility, biocompatibility, and biodegradability2.
Synthesis Analysis
The synthesis of carboxymethyl derivatives often involves an etherification process3. For instance, carboxymethyl cellulose (CMC) is synthesized via the alkali-catalyzed reaction of cellulose with chloroacetic acid4.
Molecular Structure Analysis
Carboxymethyl derivatives have carboxymethyl groups (-CH2-COOH) bound to some of the hydroxyl groups of the glucopyranose monomers that make up the cellulose backbone4. The molecular structure of these compounds can be analyzed using techniques like Fourier-transform infrared (FTIR) spectroscopy5.
Chemical Reactions Analysis
Carboxymethyl derivatives can participate in various chemical reactions. For example, carboxymethyl chitosan (CMCS) can form hydrogels through physical approaches like hydrogen bonding or chemical approaches like grafting2.
Physical And Chemical Properties Analysis
Carboxymethyl derivatives often exhibit high viscosity, hydrophilicity, and chelating ability5. Their thermal stability can be increased with crosslinking agents5.
Scientific Research Applications
Crystal Structure Analysis : The study of 3,4-Diaminopyridinium 4-nitrobenzoate–4-nitrobenzoic acid revealed insights into molecular interactions and structural configurations in crystals. This research helps in understanding the crystalline forms of compounds related to 4-(Carboxymethyl)-3-nitrobenzoic acid (Fun & Balasubramani, 2009).
Solubility and Solute Descriptors : The solubility of 3-methyl-4-nitrobenzoic acid in various solvents was determined, and Abraham model solute descriptors were calculated. This type of research is crucial for understanding the solubility properties of similar compounds like 4-(Carboxymethyl)-3-nitrobenzoic acid (Acree et al., 2017).
Paramagnetic Complexes in Chemistry : A study on paramagnetic dirhenium complexes containing nitrobenzoate ligands, including 4-nitrobenzoic acid, provided insights into their spectral, structural, and cytotoxicity properties. This research is relevant for the development of new materials and drugs (Mallick et al., 2017).
Vibrational Spectra Analysis : Research on the IR, Raman, and NMR spectra of nitrobenzoic acids, including 4-nitrobenzoic acid, helps in understanding the molecular vibrations and structures of these compounds, which is essential for various applications in chemistry and materials science (Samsonowicz et al., 2007).
Polymer Synthesis and Textile Applications : A study on novel water-soluble metallophthalocyanines supported on cotton fabric, starting from 4-nitrophthalonitrile (a compound related to 4-(Carboxymethyl)-3-nitrobenzoic acid), demonstrates the application of these compounds in the textile industry and potentially in optical and catalytic applications (Yıldırım et al., 2012).
Synthesis for Educational Purposes : The synthesis of 4-amino-3-nitrobenzoic acid methyl ester, a compound related to 4-(Carboxymethyl)-3-nitrobenzoic acid, was designed as an experiment for an introductory organic chemistry course, highlighting its educational application (Kam et al., 2020).
Safety And Hazards
Future Directions
Carboxymethyl derivatives have potential for various applications, particularly in drug delivery, tissue engineering, and wound dressing2. Their properties can be further improved by modifications, facilitating their processing and expanding their application possibilities8.
Please note that this information is based on carboxymethyl derivatives in general and may not apply specifically to “4-(Carboxymethyl)-3-nitrobenzoic acid”. For more accurate information, please refer to the specific studies or resources related to this compound.
properties
IUPAC Name |
4-(carboxymethyl)-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO6/c11-8(12)4-5-1-2-6(9(13)14)3-7(5)10(15)16/h1-3H,4H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQGHWIOQHURNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428450 | |
Record name | 4-(carboxymethyl)-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Carboxymethyl)-3-nitrobenzoic acid | |
CAS RN |
444667-11-2 | |
Record name | 4-(carboxymethyl)-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Carboxymethyl)-3-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.